An In-depth Technical Guide on the Core Properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile
An In-depth Technical Guide on the Core Properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile
Disclaimer: Publicly available scientific literature and chemical databases contain limited information specifically on 2-Chloro-6-methyl-5-phenylnicotinonitrile. This guide provides a comprehensive overview of its basic properties based on available data and extrapolations from structurally similar compounds. The experimental protocols and potential biological activities are presented for related molecules and should be considered illustrative.
Chemical and Physical Properties
Quantitative data for 2-Chloro-6-methyl-5-phenylnicotinonitrile is scarce. The following tables summarize the properties of closely related nicotinonitrile and pyridine derivatives to provide a comparative context.
Table 1: Basic Properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile and Related Compounds
| Property | 2-Chloro-6-methylnicotinic acid | 2-Chloro-6-methylnicotinamide | 6-Chloro-5-methylnicotinonitrile |
| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₇ClN₂O[2] | C₇H₅ClN₂[3] |
| Molecular Weight | 171.58 g/mol [1][4] | 170.6 g/mol [2] | 152.58 g/mol [3] |
| CAS Number | 30529-70-5[1] | 54957-84-5[2] | Not Available |
| Appearance | Solid[4] | - | - |
| Melting Point | 208-212 °C (dec.)[4] | - | - |
Table 2: Computed Properties of Related Pyridine Derivatives
| Property | 2-Chloro-6-methylnicotinic acid | Methyl 6-chloro-5-nitronicotinate | 2-Chloro-5-methylnicotinic acid |
| XLogP3 | 1.7[1] | 1.5[5] | - |
| Hydrogen Bond Donor Count | 1 | 0 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 5 | 3 |
| Rotatable Bond Count | 1 | 2 | 1 |
| Exact Mass | 171.0087061 Da[1] | 215.9937843 Da[5] | 171.0087061 Da |
| Monoisotopic Mass | 171.0087061 Da[1] | 215.9937843 Da[5] | 171.0087061 Da |
| Topological Polar Surface Area | 50.2 Ų[1] | 85 Ų[5] | 50.2 Ų |
| Heavy Atom Count | 11 | 14 | 11 |
Experimental Protocols
Synthesis of 2-Chloro-5-fluoronicotinonitrile[6]
This synthesis proceeds in two main steps from 2-chloro-5-fluoronicotinaldehyde.
Step 1: Formation of the Oxime Intermediate
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A solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL) is prepared.
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A solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) is added in one portion to the hydroxylamine hydrochloride solution.
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A white solid is expected to precipitate. The mixture is stirred at room temperature for 1 hour.
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Water (10 mL) is added to the mixture.
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The white solid intermediate is collected by filtration.
Step 2: Dehydration to the Nitrile
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The solid intermediate from Step 1 is suspended in dichloromethane (CH₂Cl₂) (15 mL) under a nitrogen atmosphere.
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Carbonyl diimidazole (1.044 g, 6.438 mmol) is added to the suspension, which should result in a clear solution.
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The reaction mixture is heated at reflux for 1 hour.
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The mixture is then concentrated under reduced pressure.
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The resulting residue is purified by silica gel chromatography (15% hexanes/EtOAc) to yield the final product as a white solid.
Potential Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or mechanism of action of 2-Chloro-6-methyl-5-phenylnicotinonitrile. However, the core nicotinonitrile scaffold and related structures are found in compounds with diverse pharmacological activities.
For instance, derivatives of 2-aminothiazole-5-carboxamides, which can be synthesized from precursors with a similar chloro-methyl-phenyl moiety, have been identified as potent Src/Abl kinase inhibitors with antitumor activity.[6] The compound BMS-354825 (Dasatinib) is a dual Src/Abl kinase inhibitor, and its synthesis involves intermediates like N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[7] This suggests that the 2-chloro-6-methylphenyl group is a key structural motif in the development of kinase inhibitors.
Additionally, other related molecules have been investigated for their potential as mGlu5 antagonists, which are relevant for neurological disorders.[8][9]
Given the lack of direct evidence, any potential signaling pathway involvement for 2-Chloro-6-methyl-5-phenylnicotinonitrile would be purely speculative. The logical relationship for its potential development, based on related compounds, is as a synthetic intermediate.
Visualizations
General Synthetic Workflow for a Substituted Nicotinonitrile
The following diagram illustrates a generalized two-step synthesis for a substituted nicotinonitrile, based on the protocol for 2-chloro-5-fluoronicotinonitrile.
Caption: A generalized two-step synthesis of a substituted nicotinonitrile.
Logical Relationship in Drug Discovery
This diagram shows the potential role of a compound like 2-Chloro-6-methyl-5-phenylnicotinonitrile as a building block in the synthesis of a biologically active agent.
Caption: Potential role as a precursor in drug synthesis.
References
- 1. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-クロロ-6-メチルピリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]
- 8. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]



